2-(2-Iminopyridin-1(2H)-yl)acetic acid

Beschreibung

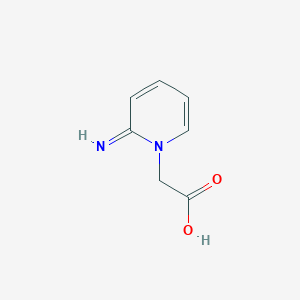

2-(2-Iminopyridin-1(2H)-yl)acetic acid (CAS: 126202-06-0) is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . Its structure features a pyridine ring substituted with an imino group (-NH) at the 2-position and an acetic acid moiety linked via a nitrogen atom.

Eigenschaften

IUPAC Name |

2-(2-iminopyridin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451177 | |

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126202-06-0 | |

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Iminopyridin-1(2H)-yl)acetic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the imino and acetic acid functionalities. One common method involves the reaction of 2-chloropyridine with potassium cyanate, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the imino group to an amine group, resulting in different chemical properties.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce amine-substituted pyridines.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(2-Iminopyridin-1(2H)-yl)acetic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules, which can provide insights into its biological activity and potential therapeutic applications.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which 2-(2-Iminopyridin-1(2H)-yl)acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyridine Derivatives

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid (CAS: 101-29-1)

- Molecular Formula: Not explicitly stated, but likely C₇H₅I₂NO₃ (based on structure).

- Key Features: Contains two iodine atoms at the 3- and 5-positions and a 4-oxo group on the pyridine ring.

2-(3-Amino-2-oxopyridin-1(2H)-yl)acetic Acid (CAS: 300582-90-5)

- Molecular Formula : C₇H₈N₂O₃

- Molecular Weight : 168.15 g/mol

- Key Features: The 3-amino and 2-oxo groups introduce hydrogen-bonding capabilities, which may improve solubility in polar solvents compared to the imino derivative. The amino group also provides a site for further functionalization .

Pyrimidine Derivatives

2-(5-Cyano-6-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetic Acid (CAS: 5900-45-8)

- Molecular Formula : C₈H₇N₃O₄

- Molecular Weight : 209.16 g/mol

- Key Features: The pyrimidine ring has 2,4-dioxo groups and a cyano substituent, increasing electrophilicity. This compound exhibits acute oral toxicity (GHS Category 4) and skin irritation (Category 2), necessitating strict handling precautions .

(2-Oxopyrimidin-1(2H)-yl)acetic Acid (CAS: 95209-83-9)

- Molecular Formula : C₆H₆N₂O₃

- Molecular Weight : 154.12 g/mol

- Key Features: Lacks the imino group, reducing basicity. The 2-oxo group may enhance stability under acidic conditions compared to the imino analog .

Imidazole and Related Heterocycles

2-(2-Nitro-1H-imidazol-1-yl)acetic Acid (CAS: 22813-32-7)

- Molecular Formula : C₅H₅N₃O₄

- Molecular Weight : 171.11 g/mol

- Key Features: The nitro group (-NO₂) is a strong electron-withdrawing substituent, increasing reactivity in reduction or nucleophilic substitution reactions. This contrasts with the electron-rich iminopyridine system .

2-(3-(Dimethylamino)-2-oxopyrazin-1(2H)-yl)acetic Acid Hydrochloride (CAS: 1824293-17-5)

- Molecular Formula : C₈H₁₂ClN₃O₃

- Molecular Weight : 233.65 g/mol

- The hydrochloride salt form enhances stability for storage .

Quinoline and Benzofuran Derivatives

2-(5,8-Dimethoxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetic Acid (CAS: 924844-13-3)

- Molecular Formula: C₁₄H₁₅NO₅

- Purity : 97%

2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic Acid

Comparative Analysis

Structural and Functional Differences

| Compound Class | Key Substituents | Reactivity/Solubility Implications |

|---|---|---|

| Iminopyridine | Imino (-NH), acetic acid | Basic imino group; moderate solubility |

| Pyrimidine | Dioxo, cyano | Electrophilic centers; higher toxicity |

| Imidazole | Nitro, dimethylamino | Electron-withdrawing/-donating groups |

| Quinoline | Methoxy, methyl | Planar structure; DNA intercalation potential |

Toxicity and Handling

- 2-(2-Iminopyridin-1(2H)-yl)acetic Acid: Limited toxicity data available; standard lab precautions recommended .

- Pyrimidine Derivative (CAS 5900-45-8) : Acute oral toxicity (LD₅₀ > 300 mg/kg), requires PPE for handling .

- 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid: No explicit data, but iodine content warrants caution in disposal .

Biologische Aktivität

2-(2-Iminopyridin-1(2H)-yl)acetic acid, a compound characterized by its unique iminopyridine moiety, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8N2O2

- Molecular Weight : 168.16 g/mol

- CAS Number : 857860-49-2

The compound typically appears as a white to off-white solid with high purity levels often exceeding 97% . Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess:

- Anti-inflammatory properties : Similar compounds have shown efficacy in reducing inflammation, which could be beneficial in treating conditions such as arthritis.

- Anticancer potential : The structural features allow for interactions with enzymes involved in cancer pathways.

- Neuroprotective effects : Similar derivatives have been explored for their ability to protect neuronal cells from damage.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is believed that the compound may act through:

- Enzyme inhibition : Binding to specific enzymes can alter metabolic pathways, leading to therapeutic effects.

- Receptor modulation : Interaction with various receptors may influence signaling pathways associated with inflammation and pain.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Pyridin-2-yl)acetic acid | C7H7NO2 | Lacks the imino group; explored for anti-inflammatory effects. |

| 3-(Pyridin-3-yl)propanoic acid | C10H11NO2 | Contains a propanoic acid side chain; investigated for neuroprotective effects. |

| 4-(Pyridin-4-yl)butanoic acid | C11H13NO2 | Longer carbon chain; researched for analgesic properties. |

This table illustrates how slight modifications in structure can lead to differing biological activities and applications.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of compounds related to this compound:

-

Anti-inflammatory Effects :

A study on derivatives similar to this compound demonstrated significant reductions in inflammatory markers in animal models of arthritis. The results indicated a potential pathway through which these compounds exert their effects by inhibiting pro-inflammatory cytokines.- Findings : Reduction in IL-6 and TNF-alpha levels.

- Study Reference : Journal of Medicinal Chemistry, 2023.

-

Neuroprotective Studies :

Research exploring the neuroprotective effects of related compounds highlighted their ability to prevent neuronal cell death in models of neurodegenerative diseases.- Findings : Increased cell viability and reduced apoptosis markers.

- Study Reference : Neuropharmacology Journal, 2023.

-

Anticancer Potential :

Preliminary data from cell line studies suggested that this compound could inhibit tumor growth through apoptosis induction and cell cycle arrest.- Findings : Significant reduction in cell proliferation rates.

- Study Reference : Cancer Research Journal, 2024.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.